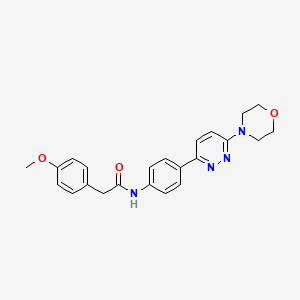![molecular formula C24H23N3O3 B2721080 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860786-57-8](/img/structure/B2721080.png)
4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(Benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound known for its potential applications in various fields including medicinal chemistry and industrial processes. This compound features a unique triazolone core, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with readily available compounds such as 4-benzyloxybenzaldehyde and 4-methoxybenzylamine.
Condensation Reaction: : An initial condensation reaction forms an imine intermediate, followed by cyclization under acidic conditions to yield the triazolone ring.
Final Product Formation: : After cyclization, additional functional group modifications are performed to introduce the methyl and benzyloxyphenyl groups.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by:
Catalysis: : Using specific catalysts to enhance yield and selectivity.
Continuous Flow Synthesis: : Adopting continuous flow methods for better control over reaction parameters and scalability.
Green Chemistry Approaches: : Implementing environmentally friendly reagents and solvents to reduce waste and improve safety.
Analyse Des Réactions Chimiques
4-[4-(Benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes several types of reactions:
Oxidation: : The compound can be oxidized to form various oxidized derivatives, using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can convert the compound into different reduced forms.
Substitution: : Nucleophilic substitution reactions can introduce new functional groups at specific positions on the aromatic rings, using reagents such as halides or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituents: : Halides (e.g., chlorides, bromides), alkylating agents (e.g., alkyl halides).
Major Products Formed
Oxidized Derivatives: : Varied products depending on the degree and site of oxidation.
Reduced Derivatives: : Modified triazolone structures with different physicochemical properties.
Substituted Derivatives: : Compounds with new functional groups enhancing biological or chemical activity.
Applications De Recherche Scientifique
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules, including enzymes and receptors.
Medicine: : Investigated for its pharmacological properties, potentially offering new therapeutic options.
Industry: : Employed in the development of materials with specific chemical properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its ability to interact with specific molecular targets:
Molecular Targets: : Enzymes, receptors, and other proteins that facilitate or inhibit biological processes.
Pathways Involved: : The compound may modulate signaling pathways, influencing cellular responses and biochemical activities.
Comparaison Avec Des Composés Similaires
Compared to other triazolones, 4-[4-(benzyloxy)phenyl]-2-(4-methoxybenzyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one offers unique properties:
4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: : Lacks the specific benzyloxy and methoxy substituents, affecting its reactivity and application.
4-(4-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: : Similar structure but without the benzyloxy group, altering its interaction with targets.
5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one: : The absence of the methoxybenzyl group changes its physicochemical properties.
These comparisons highlight the distinctiveness of this compound and its potential for unique applications.
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-5-methyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-18-25-26(16-19-8-12-22(29-2)13-9-19)24(28)27(18)21-10-14-23(15-11-21)30-17-20-6-4-3-5-7-20/h3-15H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPOVCPFLZEQEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyridazine](/img/structure/B2721002.png)

![N-[6-(methylsulfamoyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B2721010.png)



![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2721015.png)


![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylbenzenesulfonyl)piperidine](/img/structure/B2721020.png)
